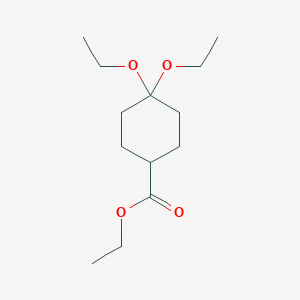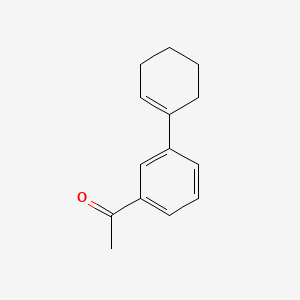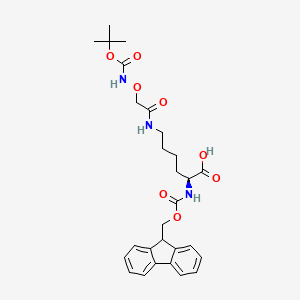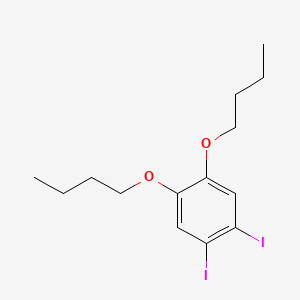
2-(Benzyloxy)-1-bromo-4-chlorobenzene
Übersicht
Beschreibung
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The compound is characterized by a benzyl group (C6H5CH2-) and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-bromo-4-chlorobenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers, and as a reagent for the synthesis of metal-organic frameworks.
Wirkmechanismus
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a versatile reagent that can be used in a variety of synthetic reactions. In the presence of a base, such as sodium hydroxide or potassium hydroxide, the bromo-chlorobenzene reacts with the benzyl alcohol to form this compound. This reaction is catalyzed by the base and is believed to proceed through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound and is not known to be hazardous to human health.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzyloxy)-1-bromo-4-chlorobenzene has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is relatively low cost. It is also a versatile reagent that can be used in a variety of synthetic reactions. The main limitation of this compound is that it is a volatile liquid, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for 2-(Benzyloxy)-1-bromo-4-chlorobenzene. It could be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a catalyst in the synthesis of polymers and metal-organic frameworks. Additionally, it could be used to study the mechanism of action of other organic compounds. Finally, it could be used as a reagent in the synthesis of other organochlorobenzenes.
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGWGVCBBMWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)





